Ethoxy-oxo-phenoxyphosphanium

Description

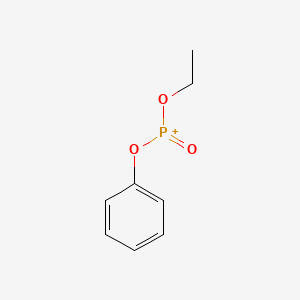

Ethoxy-oxo-phenoxyphosphanium is a phosphonium salt characterized by an ethoxy group (-OCH₂CH₃), an oxo group (=O), and a phenoxy group (-O-C₆H₅) attached to a central phosphorus atom. Phosphonium salts are known for their applications in catalysis, ionic liquids, and organic synthesis due to their thermal stability and tunable reactivity.

Properties

IUPAC Name |

ethoxy-oxo-phenoxyphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3P/c1-2-10-12(9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPYEMDHQWLUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422564 | |

| Record name | ethoxy-oxo-phenoxyphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-56-2 | |

| Record name | NSC83524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethoxy-oxo-phenoxyphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethoxy-oxo-phenoxyphosphanium typically involves the reaction of phenyl H-phosphonate with ethyl alcohol under controlled conditions . The reaction is catalyzed by a base such as sodium ethoxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethoxy-oxo-phenoxyphosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or phenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

Ethoxy-oxo-phenoxyphosphanium has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethoxy-oxo-phenoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Alkylphenol Ethoxylates (APEOs)

Structural Comparison :

- APEOs: Composed of alkylphenol groups (e.g., nonylphenol) linked to ethoxylate chains. Example: C₉H₁₉-C₆H₄-O-(CH₂CH₂O)ₙ-H.

- Ethoxy-oxo-phenoxyphosphanium: Contains a phosphonium core with ethoxy, oxo, and phenoxy substituents.

Functional Differences :

Environmental and Regulatory Aspects :

- APEOs face global restrictions due to endocrine-disrupting properties and persistence in aquatic environments . This compound’s environmental impact is unstudied, but its phosphorus backbone may offer biodegradability advantages over APEOs.

Methoxy-phenyl Oxime Derivatives

Structural Comparison :

- Methoxy-phenyl oximes: Feature methoxy (-OCH₃) and oxime (-N-O-) groups on aromatic rings. Example: 1-(4-Methoxy-phenyl)-ethanone oxime .

- This compound: Replaces oxime with a phosphanium center and substitutes methoxy with ethoxy.

Application Contrast :

Reactivity :

- Oximes participate in coordination chemistry and nucleophilic reactions, whereas phosphanium salts are electrophilic and serve as phase-transfer catalysts.

4-Phenoxy-6-oxo-levoMethorphan

Structural Comparison :

- 4-Phenoxy-6-oxo-levoMethorphan: A levorphanol derivative with phenoxy and oxo groups.

- This compound: Shares phenoxy and oxo motifs but replaces the opioid backbone with a phosphanium ion.

Functional Roles :

- 4-Phenoxy-6-oxo-levoMethorphan: Intermediate in pharmaceutical synthesis (e.g., analgesics) .

Research Findings and Knowledge Gaps

- Synthetic Utility: this compound’s phosphonium core may enhance reactivity in coupling reactions compared to APEOs or oximes.

- Industrial Relevance : Its stability under high temperatures could position it as a sustainable alternative to volatile catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.